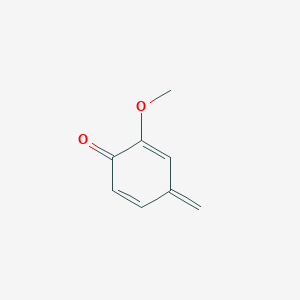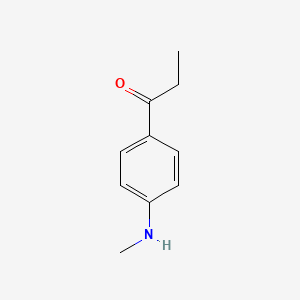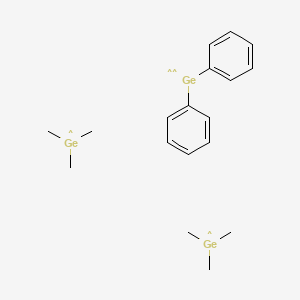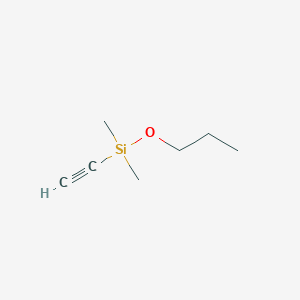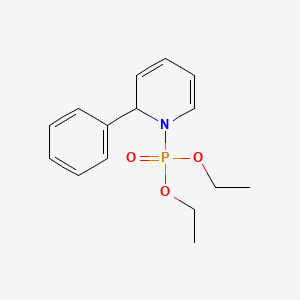
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-phenylpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate typically involves the reaction of 2-phenylpyridine with diethyl phosphite. This reaction can be catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as phosphonate-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The phosphonate group can form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (2-pyridyl)phosphonate: Lacks the phenyl group, making it less hydrophobic.
Diethyl (2-phenylpyridyl)phosphonate: Similar structure but with variations in the position of the phosphonate group.
Diethyl (2-phenylpyrimidin-1(2H)-yl)phosphonate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate is unique due to the presence of both a phenyl group and a pyridine ring, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science.
Propiedades
Número CAS |
53334-77-3 |
|---|---|
Fórmula molecular |
C15H20NO3P |
Peso molecular |
293.30 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-phenyl-2H-pyridine |
InChI |
InChI=1S/C15H20NO3P/c1-3-18-20(17,19-4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13,15H,3-4H2,1-2H3 |
Clave InChI |
LLHANLODZFFDBS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(N1C=CC=CC1C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
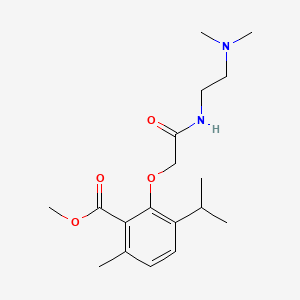
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)
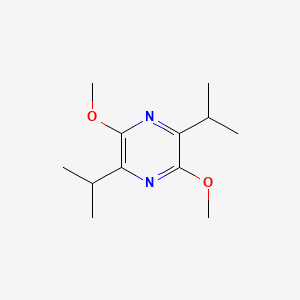
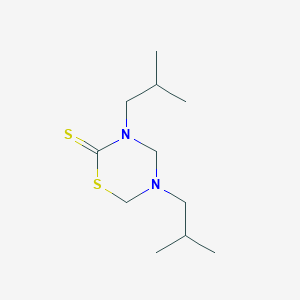

![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)


![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
